Cas no 1154668-57-1 (2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid)

2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid
- EN300-1196970
- 1154668-57-1
- 2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid
-
- インチ: 1S/C15H22N2O2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15(18)19/h3-6,12H,7-11H2,1-2H3,(H,18,19)
- InChIKey: ZLOAQPOCOYHTOG-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC=CC=1CN1CCN(C(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 262.168127949g/mol
- どういたいしつりょう: 262.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 43.8Ų
2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196970-100mg |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1196970-0.1g |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1196970-0.25g |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1196970-1000mg |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 1000mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1196970-5000mg |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 5000mg |
$2028.0 | 2023-10-03 | ||
Enamine | EN300-1196970-10000mg |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 10000mg |
$3007.0 | 2023-10-03 | ||
Enamine | EN300-1196970-1.0g |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1196970-2500mg |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 2500mg |
$1370.0 | 2023-10-03 | ||
Enamine | EN300-1196970-250mg |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 250mg |
$642.0 | 2023-10-03 | ||
Enamine | EN300-1196970-0.5g |
2-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid |
1154668-57-1 | 0.5g |
$699.0 | 2023-06-08 |
2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acidに関する追加情報
Comprehensive Overview of 2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid (CAS No. 1154668-57-1): Properties, Applications, and Research Insights
2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid (CAS No. 1154668-57-1) is a chemically synthesized organic compound featuring a piperazine backbone linked to a benzoic acid moiety via a methylene bridge. This structure endows the molecule with unique physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The compound's molecular formula and structural complexity have spurred investigations into its potential as a bioactive scaffold for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of piperazine derivatives like 2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid. Researchers are leveraging machine learning algorithms to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, addressing common queries such as "How do piperazine derivatives improve drug bioavailability?" or "What are the synthetic routes for CAS 1154668-57-1?". These efforts align with the growing demand for sustainable synthesis methods and green chemistry practices in the industry.
The compound's solubility and stability under physiological conditions have been explored in in vitro studies, with findings suggesting its utility as a ligand or intermediate in medicinal chemistry. Notably, its hydrogen-bonding capacity and logP value make it a candidate for optimizing blood-brain barrier penetration, a hot topic in neuropharmacology. Discussions on platforms like ResearchGate often focus on its structure-activity relationship (SAR) and comparisons to analogous heterocyclic compounds.
From an industrial perspective, 2-{4-(propan-2-yl)piperazin-1-ylmethyl}benzoic acid is manufactured under Good Manufacturing Practices (GMP) to ensure consistency for high-throughput screening (HTS). Its patent landscape reveals applications in cancer therapeutics and anti-inflammatory agents, resonating with searches like "CAS 1154668-57-1 mechanism of action" or "Piperazine-based drug candidates 2024". Regulatory databases such as PubChem and Reaxys provide detailed spectroscopic data (e.g., NMR, HPLC), further supporting its characterization.
Emerging studies also explore its role in material science, particularly in designing metal-organic frameworks (MOFs) for catalysis. The compound's thermal stability and crystallinity are critical parameters for these applications. As the scientific community prioritizes multi-target therapeutics and repurposing strategies, CAS 1154668-57-1 exemplifies how small-molecule libraries can drive innovation. Future research may focus on its synergistic effects with nanoparticle delivery systems, a trending topic in precision medicine.
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